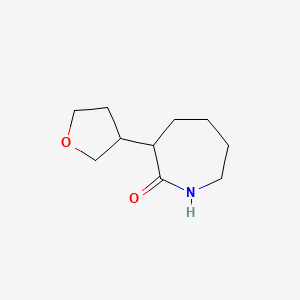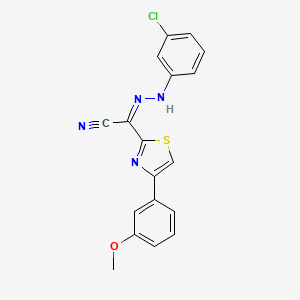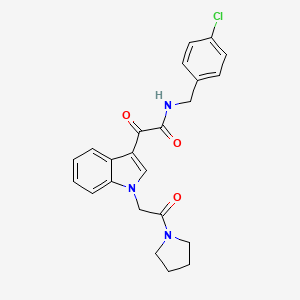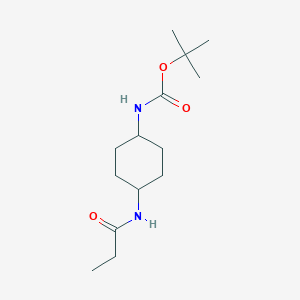![molecular formula C25H31N3O2 B2465618 1-(tert-butyl)-4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 887347-72-0](/img/structure/B2465618.png)
1-(tert-butyl)-4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(tert-butyl)-4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C25H31N3O2 and its molecular weight is 405.542. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Genotoxicity Assessment
Research by Chen et al. (2008) delved into the genotoxic effects of various chemicals, including tert-butyl compounds. Their study, utilizing the alkaline comet assay, revealed that these compounds could induce DNA damage in human lymphocytes, hinting at potential applications in genotoxicity testing (Chen et al., 2008).
Protection of Diols
Osajima et al. (2009) discussed the protection of diols using tert-butyl compounds. This study highlights the chemical's utility in organic synthesis, particularly in the protection and deprotection of functional groups (Osajima et al., 2009).
Preparation of 2-Imidazolines
A study by Ishihara and Togo (2007) showcased an efficient method to prepare 2-imidazolines from aldehydes using tert-butyl hypochlorite. This underscores the compound's role in facilitating the synthesis of important organic structures (Ishihara & Togo, 2007).
Synthesis and Molecular Docking
Research by Flefel et al. (2018) involved synthesizing novel compounds, including those with tert-butyl structures, and performing molecular docking screenings. This demonstrates the compound's relevance in drug development and computational chemistry (Flefel et al., 2018).
Crystal Structure Analysis
Dhanalakshmi et al. (2018) analyzed the crystal structure of imidazo[1,2-a]pyridine derivatives, including those with tert-butyl groups. This research contributes to the understanding of molecular structures in crystallography (Dhanalakshmi et al., 2018).
Coordination Polymers
Li et al. (2012) explored the creation of cadmium(II) coordination polymers using bis(imidazolyl) and zwitterionic dicarboxylate ligands, highlighting the compound's potential in the field of materials science (Li et al., 2012).
Synthesis of Antiulcer Agents
Starrett et al. (1989) synthesized imidazo[1,2-a]pyridines with tert-butyl groups as potential antiulcer agents, indicating the compound's application in pharmaceutical research (Starrett et al., 1989).
Electrophilic Aromatic Substitution
The work by Goli-Garmroodi et al. (2015) involved the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, showcasing the compound's role in electrophilic aromatic substitution reactions (Goli-Garmroodi et al., 2015).
Synthesis of Fluorescent Polymers
Ozelcaglayan et al. (2012) investigated the synthesis and electrochemical properties of benzimidazole derivatives, including those with tert-butyl groups, for use in fluorescent polymers (Ozelcaglayan et al., 2012).
Properties
IUPAC Name |
1-tert-butyl-4-[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O2/c1-17-9-8-10-18(2)23(17)30-14-13-27-21-12-7-6-11-20(21)26-24(27)19-15-22(29)28(16-19)25(3,4)5/h6-12,19H,13-16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGUSUGYPMQUFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B2465540.png)


![methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2465545.png)
![[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2465547.png)



![imidazo[1,2-b][1,2]benzothiazol-3(2H)-one 5,5-dioxide](/img/structure/B2465555.png)
![N'-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2465556.png)


